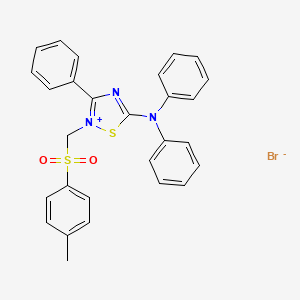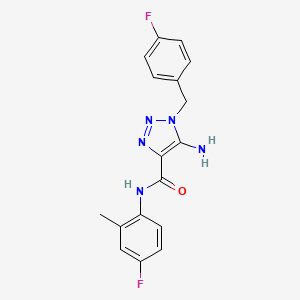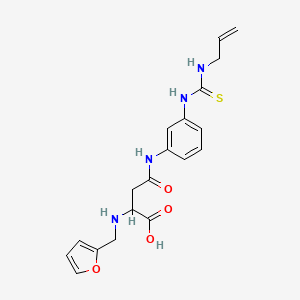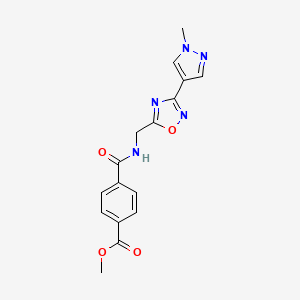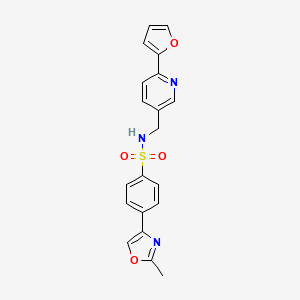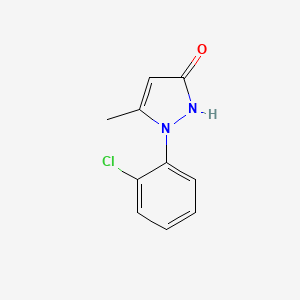
1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide, commonly known as CP-544326, is a small molecule drug that has been studied for its potential use in treating various diseases.
Mécanisme D'action
CP-544326 works by inhibiting the activity of a protein called phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, CP-544326 increases the levels of cAMP in cells, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
CP-544326 has been shown to have a variety of biochemical and physiological effects. In cancer research, CP-544326 has been shown to induce cell cycle arrest and apoptosis in tumor cells. In inflammation research, CP-544326 has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In neurological disorder research, CP-544326 has been shown to reduce seizures and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CP-544326 in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This makes it a useful tool for studying the role of PDE4 in various physiological processes. However, one limitation of using CP-544326 in lab experiments is that it can be difficult to obtain and is relatively expensive.
Orientations Futures
There are several future directions for research on CP-544326. One direction is to further study its potential use in cancer treatment, particularly in combination with other drugs. Another direction is to study its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the potential side effects of CP-544326 and to develop more efficient synthesis methods.
Méthodes De Synthèse
CP-544326 can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-fluorophenol with 2-chloroethyl cyclopropyl sulfone to produce 2-(4-fluorophenoxy)ethyl cyclopropyl sulfone. This compound is then reacted with azetidine-3-carboxylic acid to produce CP-544326.
Applications De Recherche Scientifique
CP-544326 has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CP-544326 has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation research has shown that CP-544326 can reduce the production of pro-inflammatory cytokines. In neurological disorder research, CP-544326 has been studied for its potential use in treating epilepsy and neuropathic pain.
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O4S/c16-12-1-3-13(4-2-12)22-8-7-17-15(19)11-9-18(10-11)23(20,21)14-5-6-14/h1-4,11,14H,5-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYHYWSHRAMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-(3,4-dimethylphenyl)-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2716463.png)
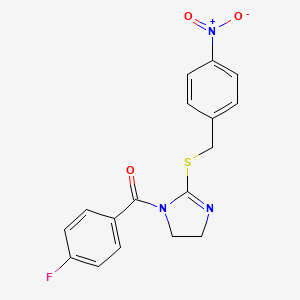
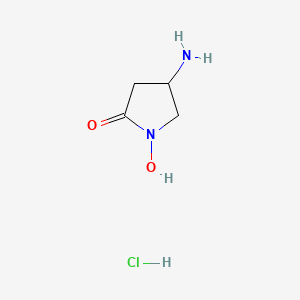
![4-Methyl-6-{[4-(8-methylimidazo[1,2-a]pyridin-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2716467.png)
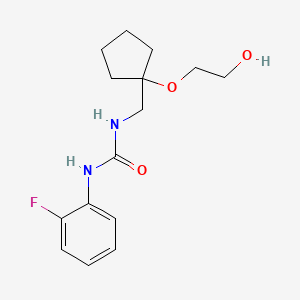
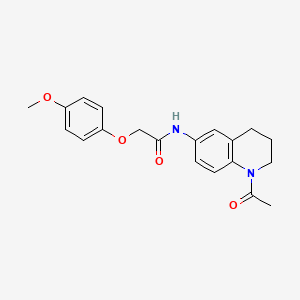
![N-[(4-chlorophenyl)methyl]-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2716473.png)
